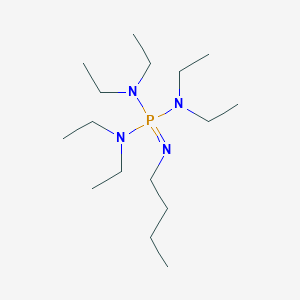
N'''-Butyl-N,N,N',N',N'',N''-hexaethylphosphorimidic triamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’‘’-Butyl-N,N,N’,N’,N’‘,N’'-hexaethylphosphorimidic triamide is a complex organophosphorus compound It is characterized by the presence of butyl and hexaethyl groups attached to a phosphorimidic triamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘’-Butyl-N,N,N’,N’,N’‘,N’'-hexaethylphosphorimidic triamide typically involves the reaction of hexaethylphosphoramide with butylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’‘’-Butyl-N,N,N’,N’,N’‘,N’'-hexaethylphosphorimidic triamide involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N’‘’-Butyl-N,N,N’,N’,N’‘,N’'-hexaethylphosphorimidic triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorimidic trioxide derivatives.
Reduction: Reduction reactions can convert the compound into phosphorimidic triamide derivatives with different substituents.
Substitution: The butyl and hexaethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under an inert atmosphere.
Major Products
The major products formed from these reactions include various phosphorimidic triamide derivatives with different functional groups, which can be tailored for specific applications.
Scientific Research Applications
N’‘’-Butyl-N,N,N’,N’,N’‘,N’'-hexaethylphosphorimidic triamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of urease, which is important in agricultural applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which N’‘’-Butyl-N,N,N’,N’,N’‘,N’'-hexaethylphosphorimidic triamide exerts its effects involves the interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia. This inhibition is crucial in reducing nitrogen loss in agricultural soils.
Comparison with Similar Compounds
Similar Compounds
N-(n-Butyl)thiophosphoric triamide: Similar in structure but contains a sulfur atom instead of an oxygen atom.
Hexaethylphosphoramide: Lacks the butyl group but has a similar phosphorimidic core.
N,N,N’,N’-Tetramethylphosphorimidic triamide: Contains methyl groups instead of ethyl groups.
Uniqueness
N’‘’-Butyl-N,N,N’,N’,N’‘,N’'-hexaethylphosphorimidic triamide is unique due to the combination of butyl and hexaethyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
80166-35-4 |
|---|---|
Molecular Formula |
C16H39N4P |
Molecular Weight |
318.48 g/mol |
IUPAC Name |
N-[butylimino-bis(diethylamino)-λ5-phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C16H39N4P/c1-8-15-16-17-21(18(9-2)10-3,19(11-4)12-5)20(13-6)14-7/h8-16H2,1-7H3 |
InChI Key |
HNXBKYVDWTWBSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=P(N(CC)CC)(N(CC)CC)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



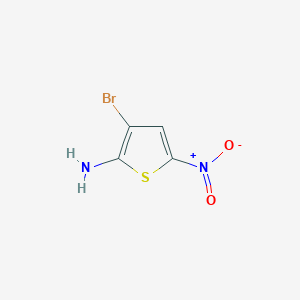
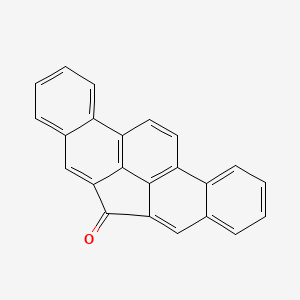
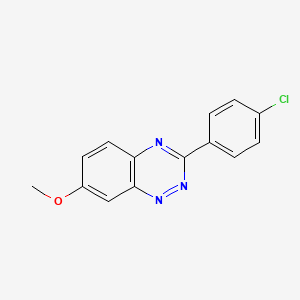
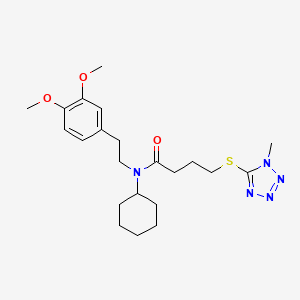
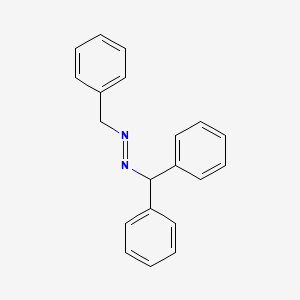
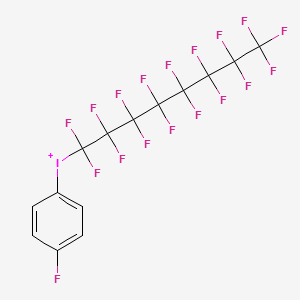
![2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol](/img/structure/B14426754.png)
![ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate](/img/structure/B14426760.png)


![N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14426781.png)
![4-{2-[4-(Dimethylamino)phenyl]hydrazinyl}cyclohexa-3,5-diene-1,2-dione](/img/structure/B14426791.png)
![6-{[6-(Acryloylamino)hexanoyl]amino}hexanoic acid](/img/structure/B14426803.png)
